molecular formula C9H14O2 B8550954 4-Cyclopropyl-4-hydroxycyclohexanone

4-Cyclopropyl-4-hydroxycyclohexanone

Cat. No. B8550954
M. Wt: 154.21 g/mol
InChI Key: XFOYBCNTWPOAFQ-UHFFFAOYSA-N
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Patent
US08569282B2

Procedure details

8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol (1.8 g) was dissolved in acetone (30 mL). A solution of water (15 mL) and conc. HCl was added. The reaction mixture was stirred overnight. The reaction mixture was taken in ethyl acetate and washed with sat. NaHCO3. Purification by silica chromatography produced 4-cyclopropyl-4-hydroxycyclohexanone (0.5 g, 27%). 1H NMR (400 MHz, CDCl3): δ 2.80-2.69 (m, 2H), 2.50-2.42 (m, 2H), 1.99-1.78 (m, 4H), 1.01-0.99 (m, 1H), 0.50-0.47 (m, 4H); MS (ESI) m/z: Calculated for C9H14O2: 154.1. found: 155.1 (M+H)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2([OH:14])[CH2:13][CH2:12][C:7]3(OCC[O:8]3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.O.Cl>CC(C)=O.C(OCC)(=O)C>[CH:1]1([C:4]2([OH:14])[CH2:13][CH2:12][C:7](=[O:8])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(CC1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
Purification by silica chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C1(CCC(CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.